5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid
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Overview
Description
5-propyl-4-(1-pyrrolidinylmethyl)-2-furancarboxylic acid is a furoic acid.
Scientific Research Applications
Spectroscopic and Analytical Studies
- The furan ring-containing organic ligands, including derivatives similar to 5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid, have been the focus of analytical and spectral studies. These studies involve synthesis, characterization, and investigation of their chelating properties, as well as their antimicrobial activities against various types of human pathogenic bacteria (Patel, 2020).
Chemical Structure Characterization in Food Chemistry
- In food chemistry, compounds similar to this compound are characterized for their role in Maillard reactions, contributing to the formation of colored compounds with potential implications for food quality and safety (Hofmann, 1998).
Synthesis and Reactivity for Pharmacological Applications
- The synthesis and reactivity of compounds structurally related to this compound have been extensively studied for their potential pharmacological applications, exploring their various substituents and their influence on biological activity (Kandinska et al., 2006).
Biochemical Interactions and Inhibition Studies
- The interaction of furan dicarboxylic acids, which are structurally related to the target compound, with human albumin has been investigated, revealing insights into their role in inhibiting plasma protein binding in certain medical conditions like uremia (Henderson & Lindup, 1990).
Biotechnological Production of Furan Carboxylic Acids
- Furan carboxylic acids, including compounds similar to this compound, have been produced biotechnologically using engineered E. coli cells. This process highlights their potential as useful chemicals in various industries (Zhang et al., 2020).
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
5-propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H19NO3/c1-2-5-11-10(8-12(17-11)13(15)16)9-14-6-3-4-7-14/h8H,2-7,9H2,1H3,(H,15,16) |
InChI Key |
BEVFYPNHCDGTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(O1)C(=O)O)CN2CCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.